molecular formula C18H20O2 B14357575 Ethyl 2,3-diphenylbutanoate CAS No. 93902-88-6

Ethyl 2,3-diphenylbutanoate

Cat. No.: B14357575
CAS No.: 93902-88-6
M. Wt: 268.3 g/mol
InChI Key: MPHDMYFGULPVHB-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Organic Chemistry

Ethyl 2,3-diphenylbutanoate is classified as an ester within organic chemistry. The name itself provides insight into its structure:

Butanoate : This indicates a four-carbon chain as the backbone of the molecule, with a carbonyl group (C=O) and an oxygen atom forming the ester functional group.

Ethyl : This prefix specifies that an ethyl group (-CH2CH3) is attached to the single-bonded oxygen of the ester.

2,3-diphenyl : This denotes the presence of two phenyl groups (C6H5) attached to the second and third carbon atoms of the butanoate chain.

The systematic IUPAC name for this compound is This compound . The structure contains two stereocenters at the C2 and C3 positions, meaning it can exist as different stereoisomers (diastereomers and enantiomers).

Overview of Research Significance in Synthetic Organic Chemistry

While specific research on this compound is limited, compounds with similar structural motifs, such as vicinal diaryl alkanes, are of significant interest in medicinal chemistry and materials science. The 1,2-diphenyl arrangement is a key feature in many biologically active molecules.

The synthesis of such structures often presents a challenge in controlling the stereochemistry at the two adjacent carbon atoms. Research in this area typically focuses on developing stereoselective synthetic methods. For instance, the synthesis of related 3-arylbutanoic acid derivatives has been achieved through palladium-catalyzed diastereoselective conjugate addition reactions. cas.org Furthermore, the synthesis of various 2,3-diphenylpropenoic acid esters has been explored, which could potentially be reduced to form the saturated 2,3-diphenylbutanoate backbone. mzcloud.org

The general reactivity of esters allows for their conversion into other functional groups. For example, the ester group of this compound could theoretically be hydrolyzed to the corresponding carboxylic acid (2,3-diphenylbutanoic acid), reduced to an alcohol, or reacted with organometallic reagents.

Due to the lack of specific data, interactive data tables and detailed research findings for this compound cannot be provided.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93902-88-6

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

ethyl 2,3-diphenylbutanoate

InChI

InChI=1S/C18H20O2/c1-3-20-18(19)17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3

InChI Key

MPHDMYFGULPVHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,3 Diphenylbutanoate

Esterification Routes to Ethyl 2,3-diphenylbutanoate

The most direct synthetic strategies for obtaining this compound involve the formation of the ester bond from its corresponding carboxylic acid, 2,3-diphenylbutanoic acid.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a classic and straightforward method for synthesizing esters. smolecule.com This protocol involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For this compound, this involves reacting 2,3-diphenylbutanoic acid with ethanol (B145695), typically catalyzed by an acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.comcerritos.edu

The reaction is an equilibrium process. masterorganicchemistry.com To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is commonly accomplished by using a large excess of the alcohol (ethanol), which can also serve as the solvent, or by removing the water formed during the reaction using a Dean-Stark apparatus. cerritos.eduoperachem.comathabascau.ca The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. athabascau.ca

Table 1: Typical Conditions for Acid-Catalyzed Esterification

Reactant 1 Reactant 2 Catalyst Conditions
2,3-Diphenylbutanoic Acid Ethanol (often in excess) Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) Reflux, with potential removal of water masterorganicchemistry.comoperachem.com

Alternative Esterification Strategies

Due to the potential for steric hindrance around the carboxylic acid group in 2,3-diphenylbutanoic acid and the harsh conditions of Fischer esterification, alternative methods that operate under milder conditions may be employed. orgsyn.orggoogle.com

One common alternative is to first convert the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating 2,3-diphenylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,3-diphenylbutanoyl chloride is highly electrophilic and reacts readily with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. athabascau.ca

Another powerful method for esterifying sterically hindered acids is the Steglich esterification. This reaction uses a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethanol to form the ester. The main byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration. orgsyn.org

Table 2: Alternative Esterification Protocols

Method Activating Agent Catalyst/Base Key Features
Acid Chloride Formation Thionyl Chloride (SOCl₂) Pyridine (optional) Two-step process; mild reaction with alcohol. athabascau.ca
Steglich Esterification Dicyclohexylcarbodiimide (DCC) 4-Dimethylaminopyridine (DMAP) Mild conditions; effective for hindered substrates. orgsyn.org

Carbon-Carbon Bond Formation in this compound Synthesis

An alternative retrosynthetic approach involves creating the carbon skeleton of the molecule, followed by or concurrent with the introduction of the ethyl ester functionality.

Claisen Condensation-Derived Pathways

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.org While a direct self-condensation of ethyl phenylacetate (B1230308) would lead to ethyl 3-oxo-2,4-diphenylbutanoate, a different strategy is required for the non-ketonic target molecule. chegg.comchegg.com A more applicable route involves the alkylation of an ester enolate.

In this pathway, ethyl phenylacetate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium ethoxide, to generate a resonance-stabilized enolate. smolecule.com This enolate can then act as a nucleophile in an Sₙ2 reaction with a suitable electrophile. For the synthesis of this compound, the required electrophile would be 1-phenylethyl halide (e.g., 1-phenylethyl bromide). The nucleophilic attack of the ethyl phenylacetate enolate on the electrophilic carbon of 1-phenylethyl bromide forms the crucial C2-C3 bond of the target structure.

Table 3: C-C Bond Formation via Enolate Alkylation

Enolate Precursor Base Electrophile Product
Ethyl Phenylacetate Sodium Ethoxide (NaOEt) or Lithium Diisopropylamide (LDA) 1-Phenylethyl Bromide This compound

Synthetic Routes Initiated from Phenolic Precursors

The synthesis of complex aromatic compounds can sometimes begin with simpler phenolic building blocks. However, a direct and common synthetic route to this compound initiated from simple phenols is not prominently documented in standard chemical literature. Such a synthesis would be conceptually complex, likely requiring multiple steps to build the butanoate backbone and introduce the second phenyl group.

Theoretically, a multi-step process could be envisioned involving reactions such as the Friedel-Crafts alkylation or acylation of a phenol (B47542) derivative, but controlling regioselectivity and achieving the specific 2,3-diphenyl substitution pattern would be challenging. google.com The modification of natural phenolic compounds through enzymatic or chemical means is an area of active research, but these methods are typically tailored for specific, often more complex, structures. mdpi.comnih.gov Therefore, this approach is not considered a standard or efficient pathway for this particular target molecule.

Advanced C-C Coupling Approaches (e.g., Deoxygenative α-Alkylation)

Modern organic synthesis has developed advanced methods for carbon-carbon bond formation that offer high efficiency and functional group tolerance. One such strategy is deoxygenative α-alkylation or α-arylation, which can form C-C bonds at the α-position of a carbonyl group. rsc.orgresearchgate.net This method allows for the generation of enolates under neutral conditions, avoiding the use of strong bases. scispace.com

A plausible, though advanced, synthesis of this compound could be designed using this methodology. The process would start with a 1,2-dicarbonyl compound, such as ethyl 2-oxo-3-phenylbutanoate. This α-keto ester could react with an organoborane, like triphenylborane, in the presence of a phosphite (B83602) reagent. researchgate.netscispace.com The reaction proceeds through the formation of a boron enolate intermediate, which effectively couples the α-carbon of the ester with a phenyl group from the organoborane, with concomitant removal of the keto oxygen. rsc.orgresearchgate.net This approach represents a powerful, modular way to construct the α,β-diaryl ester motif under relatively mild conditions. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods provide efficient and often more environmentally benign alternatives to classical stoichiometric reactions. For the synthesis of esters like this compound, various catalytic strategies can be envisioned to construct the core carbon framework and the ester functionality.

Transition Metal-Catalyzed Transformations

While specific examples detailing the synthesis of this compound using transition metal catalysts are not extensively documented in publicly available literature, the principles of transition metal catalysis offer several hypothetical routes. Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon bonds. cuny.edu Methods like the Suzuki-Miyaura, Negishi, and Heck reactions, which are typically catalyzed by palladium, are fundamental for coupling aryl groups. mdpi.com

A potential, though not explicitly reported, strategy for assembling the 2,3-diphenylbutane skeleton could involve a cross-coupling reaction. For instance, a palladium-catalyzed reaction could couple an appropriate organoboron compound with an aryl halide to form one of the C-C bonds bearing a phenyl group. mdpi.com Furthermore, transition metals are crucial in carbonylation reactions, where carbon monoxide is incorporated into organic molecules to form carbonyl-containing compounds like esters and amides. sioc-journal.cn A transition metal-catalyzed carbonylative C-H activation could theoretically be employed on a precursor to introduce the ester group. sioc-journal.cn

General strategies for forming C-O bonds using transition metal catalysis have also been developed. Palladium-catalyzed methods, for example, can be used for the synthesis of phenols from aryl halides. beilstein-journals.org While this applies to C-O bond formation on an aromatic ring, it showcases the versatility of these catalysts in constructing bonds relevant to ester synthesis.

Organocatalytic Methodologies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthesis, offering metal-free alternatives. While the literature does not provide a specific organocatalytic route to this compound, general methods for ester synthesis have been developed. For example, N-heterocyclic carbenes (NHCs) have been successfully used as organocatalysts for the esterification of α,β-unsaturated aldehydes with alcohols, yielding saturated esters in high yields under mild conditions. nih.gov This type of catalysis proceeds through a Breslow intermediate, which, after reacting with an alcohol, regenerates the catalyst. nih.gov

Although this specific pathway may not be directly applicable to the non-conjugated structure of this compound, it highlights the potential of organocatalysts to facilitate ester formation. Chiral phosphoric acids are another class of organocatalysts that have proven effective in a wide array of asymmetric reactions, including the synthesis of various heterocyclic compounds. researchgate.net Their application in a potential asymmetric synthesis of the 2,3-diphenylbutanoic acid precursor represents a plausible, though undemonstrated, strategy.

Photochemical Synthesis Pathways (e.g., Photodecarbonylation)

Photochemical methods, which use light to initiate chemical reactions, offer unique pathways for bond formation under mild conditions. A relevant approach for forming C-C bonds is the photochemical monoalkylation of active methylene (B1212753) compounds. This method can proceed via a photoinduced electron transfer pathway, promoted by a polycyanoarene sensitizer, without the need for strong bases or metal catalysts.

While a direct photochemical synthesis of this compound is not described, a study on the photochemical alkylation of β-ketoesters provides a closely related transformation. In this work, aryl-substituted alkenes are used as the alkylating agents for active methylene compounds. A notable example is the synthesis of Ethyl 2-cyano-3-methyl-4,4-diphenylbutyrate, a molecule with a similar diphenyl-substituted butane (B89635) framework. This reaction demonstrates the feasibility of using photochemical methods to construct the sterically hindered C-C bond present in the target molecule.

Below is a table summarizing the findings for the photochemical synthesis of a related compound.

ReactantsProductYieldDiastereomeric RatioReference
Ethyl 2-cyanoacetate, 1,1-diphenylethylene, Propene (via photo-NOCAS reaction)Ethyl 2-cyano-3-methyl-4,4-diphenylbutyrate86%86:14

This table illustrates a photochemical reaction leading to a structurally similar compound, as specific data for this compound is not available.

Stereoselective Synthesis of this compound

The structure of this compound contains two adjacent stereocenters at the C2 and C3 positions. Therefore, controlling the relative and absolute stereochemistry during its synthesis is a significant challenge, leading to the potential formation of diastereomers and enantiomers.

Enantioselective Synthesis Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. There are no specific, documented enantioselective syntheses for this compound in the reviewed literature. However, general strategies in asymmetric catalysis could be applied to its synthesis. Chiral Brønsted acids, for instance, have been used to catalyze asymmetric intramolecular aza-Michael additions to produce enantioenriched heterocycles with excellent yields and high enantiomeric excess (ee). clockss.org A similar catalytic system could hypothetically be adapted for an asymmetric alkylation or conjugate addition to form the chiral centers of the precursor, 2,3-diphenylbutanoic acid.

Another powerful technique is phase-transfer catalysis. Chiral phase-transfer catalysts have been successfully employed in the asymmetric alkylation of protected glycine (B1666218) derivatives to produce α-amino acids with excellent enantioselectivity, sometimes with catalyst loadings as low as 0.05 mol%. orgsyn.org This methodology is a cornerstone of asymmetric synthesis and could be conceptually applied to the asymmetric construction of the C2-C3 bond in the target molecule.

Diastereoselective Synthesis Methodologies

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over others. For this compound, this involves controlling the relative configuration of the two stereocenters. Specific diastereoselective methods for this compound are not well-documented. However, related research provides insight into potential strategies. For example, diastereoselective nucleophilic additions to α-substituted-β-keto esters have been reported for the synthesis of tertiary alcohols with high diastereomeric purity. researchgate.net These reactions often use a combination of an organometallic reagent and a Lewis acid like TiCl₄ to control the stereochemical outcome. researchgate.net

Multicomponent reactions have also been developed for the diastereoselective synthesis of complex molecules. For instance, the cycloaddition of chiral γ-aminated nitroalkenes has been used to create aminated nitroso acetals with good levels of diastereoselectivity, promoted by lithium salts. beilstein-journals.org While the target structures are different, these examples showcase the types of methodologies that could be adapted to control the diastereoselectivity in the synthesis of the 2,3-diphenylbutane backbone.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,3 Diphenylbutanoate

Hydrolytic Transformations of Ethyl 2,3-diphenylbutanoate

The hydrolysis of esters is a fundamental reaction that results in the cleavage of the ester bond to yield a carboxylic acid and an alcohol. In the case of this compound, this transformation can be catalyzed by either acid or base.

Under acidic conditions, the reaction is reversible and involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to form 2,3-diphenylbutanoic acid. libretexts.orgchemguide.co.uk The use of a large excess of water can shift the equilibrium towards the products. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. chemistrysteps.com For instance, the hydrolysis of this compound with a base like sodium hydroxide yields sodium 2,3-diphenylbutanoate and ethanol. smolecule.com

Table 1: Products of this compound Hydrolysis

Reactant Reagent/Condition Product 1 Product 2 Citation
This compound Acidic water (e.g., H₂O, H⁺) 2,3-diphenylbutanoic acid Ethanol smolecule.com

Condensation Reactions Involving this compound

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.org While this compound itself can theoretically undergo a self-condensation reaction, a more relevant reaction is the mixed Claisen condensation. For example, this compound can be formed through a Claisen-type condensation of ethyl phenylacetate (B1230308) in the presence of a suitable base like sodium ethoxide. smolecule.com

The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The resulting tetrahedral intermediate eliminates an alkoxide to form a β-keto ester. libretexts.orgmasterorganicchemistry.com In the context of forming a related compound, ethyl 3-oxo-2,4-diphenylbutanoate, a solvent-free Claisen condensation of ethyl phenylacetate using potassium tert-butoxide has been reported. tandfonline.com

Radical-Mediated Transformations of this compound

Detailed studies on the radical-mediated transformations specifically for this compound are limited. However, insights can be gained from the photochemical behavior of the structurally similar compound, ethyl 3-oxo-2,4-diphenylbutanoate.

Photochemical Reaction Mechanisms and Pathways

The photolysis of ethyl 3-oxo-2,4-diphenylbutanoate in a solvent like hexane (B92381) proceeds primarily through an α-cleavage mechanism upon UV irradiation. oup.com This initial cleavage of the bond between the carbonyl groups is a common photochemical pathway for β-keto esters. rsc.org The presence of phenyl groups at the α-position to both carbonyls facilitates this cleavage. oup.com The resulting radicals can then undergo further reactions, including decarbonylation and recombination. oup.comoup.com

In an inert solvent like benzene (B151609), phenyl migration following hydrogen abstraction from the solvent has also been observed as a minor pathway. oup.com

Decarbonylation Processes and Products

Following the initial α-cleavage in the photolysis of ethyl 3-oxo-2,4-diphenylbutanoate, the resulting acyl radical can lose a molecule of carbon monoxide in a process known as decarbonylation. oup.comwikipedia.org This leads to the formation of new radical species (Ph-ĊH₂ and/or Ph-ĊH-CO₂Et). oup.comoup.com These radicals can then recombine to form a variety of products. The irradiation of ethyl 3-oxo-2,4-diphenylbutanoate in hexane yields products arising from the recombination of these radicals. oup.com

Table 2: Products from the Photolysis of Ethyl 3-oxo-2,4-diphenylbutanoate in Hexane

Product Yield (%) Citation
1,2-Diphenylethanol small amounts oup.com
Ethyl α-hydroxyphenylacetate small amounts oup.com

Electrophilic and Nucleophilic Reactivity of this compound

The reactivity of this compound is dictated by its functional groups. The ester group provides an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. As discussed in the hydrolysis section, nucleophiles like the hydroxide ion readily react at this site. The α-carbon, while having acidic protons, is sterically hindered by the adjacent phenyl and methyl-phenyl groups, which may reduce its reactivity in reactions requiring enolate formation compared to less substituted esters. msu.edu

The phenyl groups can undergo electrophilic aromatic substitution, although the conditions required for such reactions would need to be compatible with the ester functionality. The benzene rings are generally poor nucleophiles but can be activated under certain conditions. tandfonline.com

Detailed Mechanistic Studies of this compound Reactions

Detailed mechanistic studies specifically on this compound are not extensively reported in the available literature. However, the mechanisms of its fundamental reactions can be inferred from well-established principles of organic chemistry.

The mechanism for ester hydrolysis is a well-understood nucleophilic acyl substitution. For the acid-catalyzed pathway, all steps are reversible, beginning with protonation of the carbonyl oxygen. chemistrysteps.com In the base-catalyzed (saponification) mechanism, the irreversible deprotonation of the resulting carboxylic acid by the alkoxide leaving group drives the reaction to completion. chemistrysteps.com

The Claisen condensation mechanism proceeds via an enolate intermediate. The formation of this nucleophilic enolate is the key step, followed by nucleophilic addition to another ester molecule and subsequent elimination of an alkoxide. libretexts.org The acidity of the α-protons and the stability of the resulting enolate are crucial factors influencing the reaction's feasibility and rate. For esters with α-phenyl substituents, the phenyl group can stabilize the enolate through resonance.

Spectroscopic Analysis and Advanced Structure Elucidation of Ethyl 2,3 Diphenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

A theoretical ¹H NMR spectrum of Ethyl 2,3-diphenylbutanoate would provide valuable information about the number of different types of protons and their neighboring environments. The expected signals would arise from the ethyl group protons, the methine protons at the 2 and 3 positions, the methyl group at the 3-position, and the aromatic protons of the two phenyl groups.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Ethyl -CH₃~1.2Triplet~7
Ethyl -CH₂-~4.1Quartet~7
C3-CH₃~1.3Doublet~7
C3-H~3.0-3.5Multiplet-
C2-H~3.5-4.0Doublet-
Phenyl H's~7.2-7.4Multiplet-

The ethyl group would present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to their mutual coupling. The methyl group at the C3 position would appear as a doublet, being split by the adjacent methine proton. The methine protons at C2 and C3 would likely appear as multiplets due to coupling with each other and, in the case of the C3 proton, with the adjacent methyl group. The ten protons of the two phenyl rings would likely overlap and appear as a complex multiplet in the aromatic region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is typically not observed, leading to a spectrum of singlet peaks for each unique carbon atom under standard proton-decoupled conditions.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl -CH₃~14
C3-CH₃~15-20
C3~45-50
C2~55-60
Ethyl -CH₂-~60
Phenyl C's~127-130 (CH), ~140-145 (quaternary)
Carbonyl C=O~170-175

The spectrum would be expected to show distinct signals for the two methyl carbons of the ethyl and C3-methyl groups, the methylene carbon of the ethyl group, and the two methine carbons at positions 2 and 3. The aromatic region would display several peaks corresponding to the protonated and quaternary carbons of the two phenyl rings. The carbonyl carbon of the ester group would appear at the lowest field, characteristic of its chemical environment.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of this compound, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the ethyl -CH₂- and -CH₃ protons, between the C2-H and C3-H protons, and between the C3-H and the C3-CH₃ protons. This would confirm the connectivity within the butanoate chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected from the ethyl -CH₂- protons to the carbonyl carbon, and from the C2-H proton to the carbonyl carbon and the carbons of the adjacent phenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry. For the diastereomers of this compound (e.g., (2R,3R) vs. (2R,3S)), the spatial proximity of the protons on the C2 and C3 stereocenters would result in different NOE/ROE cross-peaks, allowing for their differentiation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 268.

Expected Key Fragment Ions in EI-MS:

m/z Possible Fragment Identity Fragmentation Pathway
223[M - OCH₂CH₃]⁺Loss of the ethoxy radical
195[M - COOCH₂CH₃]⁺Loss of the ethoxycarbonyl radical
165[C₁₃H₉]⁺Phenyl-substituted tropylium (B1234903) ion or similar stable aromatic fragment
105[C₆H₅CO]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium ion from cleavage of a phenyl group
77[C₆H₅]⁺Phenyl cation

The fragmentation would likely be initiated by cleavage of the bonds adjacent to the carbonyl group and the phenyl substituents, leading to the formation of stable carbocations. The loss of the ethoxy group (-OCH₂CH₃) and the entire ester functional group are common fragmentation pathways for ethyl esters. The presence of phenyl groups would also lead to characteristic fragments such as the benzoyl cation and the tropylium ion.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, an exact mass measurement would confirm its molecular formula of C₁₈H₂₀O₂. For instance, a calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally determined value to within a very small tolerance (typically < 5 ppm), providing strong evidence for the compound's identity.

Other Ionization Techniques and Mass Spectral Interpretation

While classical Electron Ionization (EI) is a powerful tool, it often induces significant fragmentation, which can lead to the absence of a molecular ion peak, complicating molecular weight determination. libretexts.org Softer ionization techniques are therefore invaluable for analyzing molecules like this compound.

Alternative Ionization Methods:

Chemical Ionization (CI): A "soft" technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. nd.edu This process imparts less energy to the molecule, resulting in a prominent protonated molecule, [M+H]⁺, and significantly less fragmentation compared to EI. This is particularly useful for confirming the molecular weight of the compound. nd.eduuni-saarland.de

Electrospray Ionization (ESI): Best suited for polar molecules, ESI generates ions by applying a high voltage to a liquid solution of the sample, creating an aerosol. nd.edu This gentle process typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), making it ideal for obtaining molecular weight information from a liquid chromatography-mass spectrometry (LC-MS) setup. nd.edumzcloud.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for relatively polar, semi-volatile samples. It vaporizes the sample in a heated tube and then uses a corona discharge to create ions. nd.edu Like ESI, it generally produces a quasi-molecular ion [M+H]⁺ and is compatible with high liquid flow rates, making it a useful interface for LC-MS. nd.edu

Mass Spectral Interpretation:

The interpretation of the mass spectrum of this compound involves identifying the molecular ion and analyzing its fragmentation patterns to confirm the structure. Fragmentation generally follows rules based on the formation of the most stable carbocations and neutral radicals. uni-saarland.deneu.edu.tr

Key expected fragmentation pathways for this compound (C₁₈H₂₀O₂) under electron ionization would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for esters.

Loss of the Ethoxy Group: A peak corresponding to the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion [M-45]⁺.

McLafferty Rearrangement: If a gamma-hydrogen is present and accessible, a rearrangement can occur, leading to the elimination of a neutral alkene.

Benzylic Cleavage: The bonds at the benzylic positions are prone to cleavage due to the stability of the resulting benzyl (B1604629) radical or cation. This can lead to fragments corresponding to the diphenylmethyl cation or related structures.

A high-resolution mass spectrometer can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. specac.com The IR spectrum of this compound would display characteristic absorption bands that confirm its identity as an aromatic ester.

The key diagnostic peaks can be summarized as follows:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch~1735Strong, Sharp
C-O (Ester)Stretch~1250-1150Strong
C-H (Aromatic)Stretch~3100-3000Medium to Weak
C=C (Aromatic)Stretch~1600, ~1450Medium to Weak
C-H (sp³ Aliphatic)Stretch~2980-2850Medium

The most prominent feature in the spectrum would be the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) group in a saturated ester. libretexts.orgdocbrown.info The presence of two strong C-O stretching bands confirms the ester functionality. Absorptions above 3000 cm⁻¹ indicate the C-H stretching of the aromatic phenyl rings, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds in the ethyl and butanoate backbone. libretexts.org The region between 1500 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bending vibrations unique to the molecule's entire structure. docbrown.info

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can calculate a precise map of the electron density and thus determine the exact positions of all atoms, as well as bond lengths and angles. nih.gov

For this compound, which possesses two chiral centers (at C2 and C3), X-ray crystallography serves two critical purposes:

Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state, including the rotational angles of the phenyl groups and the conformation of the butanoate chain.

Absolute Configuration: For a chiral molecule, X-ray analysis of a crystal grown from a single enantiomer is the gold standard for unambiguously determining its absolute configuration (i.e., assigning R or S labels to each stereocenter). libretexts.org This technique can distinguish between enantiomers and diastereomers by establishing the precise spatial arrangement of the substituents at the chiral centers.

Stereochemical and Conformational Aspects of Ethyl 2,3 Diphenylbutanoate

Stereoisomerism and Chirality in Ethyl 2,3-diphenylbutanoate

This compound possesses two chiral centers at the C2 and C3 positions of the butanoate chain. The presence of these stereocenters means the molecule can exist as multiple stereoisomers. Specifically, it can form up to 2n stereoisomers, where n is the number of chiral centers. For this compound, with n=2, a maximum of four stereoisomers are possible. These stereoisomers are categorized into enantiomers and diastereomers.

The four stereoisomers of this compound consist of two pairs of enantiomers. These pairs are diastereomers of each other. The relative configuration of the substituents at C2 and C3 determines whether the diastereomer is classified as erythro or threo.

Erythro isomers: In the erythro form, similar substituents on the two chiral carbons are on the same side in a Fischer projection. This corresponds to the (2R, 3S) and (2S, 3R) configurations. These two isomers are enantiomers of each other.

Threo isomers: In the threo form, similar substituents are on opposite sides in a Fischer projection. This corresponds to the (2R, 3R) and (2S, 3S) configurations. These two isomers are also enantiomers of each other.

The characterization of these stereoisomers relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and the determination of their physical properties.

Physical Properties of Stereoisomers:

Stereoisomer Type Expected Properties
Enantiomers Identical physical properties (melting point, boiling point, solubility, NMR spectra) except for the direction of rotation of plane-polarized light.

| Diastereomers | Different physical properties (melting point, boiling point, solubility, NMR spectra). |

The separation of the racemic mixtures of this compound into their constituent enantiomers is a crucial step for studying the properties of each individual stereoisomer. Common methods for chiral resolution include diastereomeric crystallization and chiral chromatography.

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. shimadzu.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. shimadzu.com For this compound, this would typically involve hydrolysis of the ester to the corresponding 2,3-diphenylbutanoic acid, followed by reaction with a chiral base (e.g., a chiral amine) to form diastereomeric salts. After separation of the salts by crystallization, the individual enantiomers of the acid can be recovered and re-esterified to yield the enantiomerically pure this compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for the analytical and preparative separation of enantiomers. shimadzu.comnih.gov The enantiomers of a racemic mixture interact differently with the chiral stationary phase, leading to different retention times and thus their separation. csfarmacie.cz Various types of CSPs are available, and the selection of the appropriate column and mobile phase is critical for achieving good resolution. shimadzu.com This technique could be directly applied to the racemic mixture of this compound, potentially separating all four stereoisomers in a single run.

Resolution TechniquePrincipleApplication to this compound
Diastereomeric Crystallization Formation of diastereomers with different physical properties. shimadzu.comHydrolysis to the carboxylic acid, reaction with a chiral base, separation of diastereomeric salts, and re-esterification.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.czDirect separation of the enantiomers and diastereomers from the racemic mixture. nih.gov

Conformational Analysis of this compound

The rotation around the C2-C3 single bond in this compound gives rise to various conformational isomers, or conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic interactions between the substituents.

The potential energy surface for rotation around the C2-C3 bond features several energy minima, corresponding to staggered conformations, and energy maxima, corresponding to eclipsed conformations. The staggered conformations are generally more stable due to lower torsional strain. For each diastereomer (erythro and threo), there will be a unique set of stable conformers with different relative energies.

The most stable conformers are typically those that minimize steric repulsion between the bulky phenyl groups and the ethyl ester group. Newman projections are a useful tool for visualizing these conformations. The relative populations of these conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of the different conformers and the rotational barriers between them. mdpi.com

The preferred conformation of this compound is primarily dictated by steric hindrance and, to a lesser extent, by electronic effects.

Electronic Factors: Electronic effects, such as dipole-dipole interactions and potential weak intramolecular interactions (e.g., C-H•••π interactions), can also influence conformational preferences. The electron-withdrawing nature of the ester group and the π-systems of the phenyl rings can lead to subtle electronic interactions that stabilize certain conformations. libretexts.org For instance, in related 2,3-diphenylbutane derivatives, intramolecular hydrogen bonds have been shown to significantly stabilize specific conformations. nih.gov While this compound lacks classical hydrogen bond donors, weak interactions involving the aromatic rings could play a role.

Computational Chemistry and Theoretical Investigations of Ethyl 2,3 Diphenylbutanoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are central to the theoretical study of organic molecules. DFT offers a favorable balance between computational cost and accuracy, making it suitable for analyzing the complex electronic systems of molecules like Ethyl 2,3-diphenylbutanoate. These calculations can elucidate electronic structure, predict reactivity, and map out potential reaction pathways.

The electronic structure of a molecule governs its chemical behavior. DFT calculations are frequently used to determine optimized molecular geometries and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of reactivity. For instance, a lower LUMO energy suggests a greater electrophilicity and susceptibility to nucleophilic attack tesisenred.net.

In studies of related keto-esters, DFT has been employed to predict reactivity in reactions such as carboxylation. nih.govfrontiersin.orgresearchgate.net By calculating the standard free energy (ΔG⁰) of reaction and the pKa values of potential intermediates, researchers can determine the thermodynamic favorability of different reaction pathways. nih.govfrontiersin.orgresearchgate.net For example, in the electrochemical carboxylation of chalcone, which produces a related diphenylbutanoate structure, DFT calculations supported experimental findings by showing that carboxylation occurs from a doubly reduced dianion intermediate rather than the one-electron reduced radical anion, based on the calculated free energies and pKa values of the conjugate acids. nih.govfrontiersin.orgresearchgate.netunipd.it This approach allows for the prediction of how structural modifications might influence the reactivity of the ester.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Analysis

Functional Basis Set Typical Application
B3LYP 6-31G(d) Geometry optimization and frontier orbital analysis tesisenred.net
B3LYP 6-311+G(2d,2p) Re-optimization of conformer geometries and energies ni.ac.rs
M06 def2-TZVPP High-accuracy single-point energy calculations unibo.it

This table is illustrative and represents common methods used in computational chemistry for molecules of similar complexity.

Understanding the mechanism of a chemical reaction requires identifying the transition states that connect reactants, intermediates, and products. DFT calculations are a primary tool for locating and characterizing the geometry and energy of these high-energy structures. For analogous compounds like Ethyl 2,4-diphenylacetoacetate, DFT has been proposed to model the transition states of reactions like keto-enol tautomerization and Claisen condensations, thereby identifying the energy barriers for these processes .

The process involves optimizing the structure of a proposed transition state and verifying it through frequency analysis, where a single imaginary frequency confirms the structure as a true saddle point on the potential energy surface. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed mechanistic picture that can explain experimental observations of reaction rates and product distributions. unibo.it

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for studying large-scale molecular motion and conformational landscapes. Molecular modeling, particularly methods based on molecular mechanics, addresses this by using classical physics to approximate molecular behavior.

This compound is a flexible molecule with multiple rotatable bonds, meaning it can exist in numerous different spatial arrangements, or conformations. researchgate.net Identifying the lowest-energy conformers is crucial as they are the most populated at equilibrium and dictate the molecule's observed properties.

A typical workflow for conformational analysis involves:

Conformational Search : Employing algorithms like Monte Carlo or Low-Mode Following using a molecular mechanics force field (e.g., OPLS3) to systematically explore the potential energy surface and generate a wide range of possible conformers. acs.org

Energy Minimization : Each generated conformer is then subjected to energy minimization to find the nearest local minimum on the potential energy surface.

Quantum Chemical Refinement : A subset of the lowest-energy conformers identified through molecular mechanics is then re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. ni.ac.rsacs.org

This hierarchical approach efficiently maps the conformational landscape, providing valuable insight into the molecule's structural preferences. researchgate.net

Table 2: Illustrative Workflow for Conformational Analysis

Step Method Purpose
1 Molecular Mechanics (e.g., OPLS3 Force Field) with Monte Carlo Search Rapidly generate a diverse set of possible conformers acs.org
2 Geometry Optimization (Molecular Mechanics) Minimize the energy of each conformer to find local minima
3 Clustering and Selection Group similar conformers and select the lowest-energy unique structures for further analysis

This table outlines a general, widely adopted procedure in computational chemistry.

Molecular mechanics simulations rely on a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS) to describe the potential energy of a system as a function of its atomic coordinates. While general-purpose force fields are available, their accuracy for a specific or novel molecule like this compound may be limited.

In such cases, a specific force field may need to be developed or validated. This process involves parameterization, where terms for bond stretching, angle bending, dihedral angles, and non-bonded interactions are adjusted to reproduce data from high-level quantum chemical calculations or experimental results. For example, the rotational barriers around specific bonds calculated with DFT can be used to refine the dihedral parameters of the force field. The accuracy of a newly parameterized force field can then be validated by its ability to reproduce known experimental data, such as high-resolution spectroscopic measurements, which provide a powerful benchmark for quantum chemical techniques researchgate.net.

Predictive Modeling of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. Quantum chemical methods can calculate properties that correspond directly to experimental spectra.

For this compound, calculations can predict:

NMR Spectra : ¹H and ¹³C NMR chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus. These predicted shifts are often used to aid in the assignment of complex experimental spectra .

Infrared (IR) Spectra : By performing a frequency analysis on the optimized geometry of the molecule, the vibrational frequencies and their corresponding intensities can be calculated. These correspond to the peaks in an IR spectrum and can help identify functional groups, such as the characteristic ester C=O stretch .

Electronic Spectra : Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic excitation energies, which correspond to UV-Vis absorption. For chiral molecules, TD-DFT can also calculate Electronic Circular Dichroism (ECD) spectra, which can be compared with experimental data to determine the absolute configuration of the molecule researchgate.net.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Hypothetical Ester

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (Benzylic CH) δ 4.45 ppm δ 4.38 ppm
¹³C NMR (Carbonyl C) δ 171.5 ppm δ 170.8 ppm

Note: The values in this table are hypothetical and serve to illustrate the typical agreement between predicted and experimental data.

Role of Ethyl 2,3 Diphenylbutanoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of Ethyl 2,3-diphenylbutanoate as a precursor in the synthesis of complex organic molecules is primarily centered around the reactivity of its ester functional group and the potential for modifications of its hydrocarbon backbone. The ester can undergo hydrolysis to yield 2,3-diphenylbutanoic acid and ethanol (B145695), a reaction catalyzed by either acid or base. smolecule.com This transformation is a fundamental step, allowing for the conversion of the ester into other functional groups or for use in reactions where the carboxylic acid is a more suitable starting material.

Furthermore, this compound can participate in Claisen condensation reactions. When treated with a strong base in the presence of another ester or carbonyl compound, it can form β-keto esters or related products, thereby enabling the construction of more complex carbon skeletons. smolecule.com

While these reactions demonstrate its potential as a building block, specific examples of its application in the total synthesis of complex natural products or other intricate organic molecules are not widely reported in scientific literature.

Building Block for Pharmaceutical Intermediates and Scaffolds

The application of this compound as a building block for pharmaceutical intermediates and scaffolds is an area with limited specific documentation. The parent acid, (2R,3R)-2,3-diphenylbutanoic acid, is noted as an important intermediate in the synthesis of various pharmaceuticals and natural products due to its specific stereochemistry and potential in asymmetric synthesis. lookchem.com By extension, the ethyl ester could serve as a protected form of this carboxylic acid or as a starting material for its synthesis.

Utility in the Creation of Agrochemicals and Specialty Chemicals

The use of this compound in the manufacturing of agrochemicals and specialty chemicals is another area where specific applications are not extensively documented. While some related diphenylbutane structures are mentioned as valuable intermediates for agrochemicals, the direct lineage from this compound is not clearly established in the available literature. lookchem.com

In the realm of specialty chemicals, it is plausible that this compound could find use in applications such as fragrances and flavorings, given its ester functionality and aromatic nature, a common characteristic of such compounds. smolecule.com However, detailed research findings or industrial reports to substantiate this are limited.

Green Chemistry Principles in the Synthesis and Application of Ethyl 2,3 Diphenylbutanoate

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. sigmaaldrich.com It is a key principle of green chemistry, aiming to reduce waste at the molecular level. smolecule.com The two primary synthetic routes to ethyl 2,3-diphenylbutanoate are Fischer esterification and Claisen-type condensations, each with different implications for atom economy and waste minimization.

The Fischer esterification of 2,3-diphenylbutanoic acid with ethanol (B145695) is a direct and common method for producing this compound. smolecule.com This reaction is an equilibrium process catalyzed by an acid, typically sulfuric acid. nrochemistry.com The primary byproduct of this reaction is water, which gives it a high theoretical atom economy. nrochemistry.com

Calculation of Atom Economy for Fischer Esterification:

Reactants: 2,3-diphenylbutanoic acid (C₁₆H₁₆O₂) + Ethanol (C₂H₆O)

Product: this compound (C₁₈H₂₀O₂) + Water (H₂O)

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100.

In contrast, older methods for esterification, such as those using acid chlorides or acid anhydrides, exhibit poorer atom economy. For instance, the reaction of an alcohol with an acid anhydride (B1165640) produces the desired ester but also a molecule of carboxylic acid as a byproduct, leading to significant waste. wikipedia.org

Waste minimization in the synthesis of this compound also involves considering the entire process, including the synthesis of precursors. dst.gov.in A holistic approach to waste reduction would favor synthetic pathways that minimize the number of steps and the use of stoichiometric reagents. The concept of Process Mass Intensity (PMI), which considers the total mass of materials used (including solvents, reagents, and water) per unit mass of the active pharmaceutical ingredient (API) or desired product, provides a broader perspective on waste. sigmaaldrich.com

Table 1: Comparison of Atom Economy in Different Esterification Methods

Reaction Type Reactants Desired Product Byproducts Theoretical Atom Economy
Fischer Esterification Carboxylic Acid, Alcohol Ester Water High
Acylation with Acid Chloride Acid Chloride, Alcohol Ester HCl Lower
Acylation with Acid Anhydride Acid Anhydride, Alcohol Ester Carboxylic Acid Lower

This table provides a qualitative comparison of the atom economy for different esterification strategies.

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green chemistry. Many traditional solvents are volatile organic compounds (VOCs) that pose environmental and health risks. chemcopilot.com The green chemistry approach advocates for the use of safer, more sustainable alternatives or, ideally, solvent-free conditions. sigmaaldrich.comnih.gov

In the context of this compound synthesis, a solvent-free Claisen condensation has been reported for the closely related compound, ethyl 3-oxo-2,4-diphenylbutanoate. tandfonline.com This method involves heating the reactants with a base like potassium t-butoxide, which significantly reduces waste and eliminates the hazards associated with organic solvents. tandfonline.com Such solvent-free approaches often lead to shorter reaction times and higher yields.

When a solvent is necessary, green solvent selection guides can help identify more sustainable options. oup.com Bio-based solvents, such as bio-ethanol, are derived from renewable feedstocks and have a more favorable environmental profile. sigmaaldrich.com Other greener alternatives to conventional polar aprotic solvents like DMF and NMP include Cyrene™, derived from cellulose, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). chemcopilot.commdpi.com For esterification reactions, using an excess of the alcohol reactant (ethanol in this case) can sometimes serve as both the reactant and the solvent, minimizing the need for an additional solvent. wikipedia.org

The reagents used in the synthesis also come under scrutiny. The use of strong, corrosive acids like sulfuric acid in Fischer esterification, while effective, presents handling and disposal challenges. nrochemistry.com The development of solid acid catalysts, which are more easily separated and recycled, is a greener alternative. organic-chemistry.org

Table 2: Green Solvent Alternatives for Ester Synthesis

Conventional Solvent Green Alternative(s) Key Advantages of Green Alternative
Dichloromethane (DCM) Ethyl acetate/Ethanol mixture, 2-Methyltetrahydrofuran (2-MeTHF) Lower toxicity, derived from renewable sources (for ethanol). sigmaaldrich.comnih.gov
N,N-Dimethylformamide (DMF) Cyrene™, Dimethyl isosorbide (B1672297) (DMI), γ-Valerolactone (GVL) Bio-based, lower toxicity, biodegradable. sigmaaldrich.commdpi.com
Toluene Toluene (from bio-based feedstock), 2-Methyltetrahydrofuran (2-MeTHF) Reduced reliance on fossil fuels. oup.com

This interactive table highlights some greener solvent replacements relevant to organic synthesis.

Energy Efficiency Considerations in Reaction Design

The sixth principle of green chemistry emphasizes the importance of energy efficiency in chemical processes. sigmaaldrich.com Synthetic methods should be designed to minimize energy requirements by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com

Traditional methods for synthesizing this compound, such as refluxing for extended periods, are energy-intensive. nrochemistry.comwikipedia.org For example, a typical Fischer esterification might involve heating under reflux overnight. nrochemistry.com

To improve energy efficiency, alternative energy sources like microwave irradiation have been explored. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. tandfonline.com For instance, the synthesis of certain quinolines using an environmentally friendly catalyst was significantly accelerated by microwave irradiation compared to conventional heating. mdpi.com While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the success in related esterifications and condensations suggests its potential applicability.

Table 3: Energy Efficiency Comparison of Heating Methods

Heating Method Typical Reaction Time Energy Consumption Advantages
Conventional Reflux Hours to days High Well-established, simple setup.
Microwave Irradiation Minutes to hours Lower Rapid heating, shorter reaction times, often higher yields. tandfonline.commdpi.com
Ambient Temperature Days to weeks (if feasible) Very Low Minimal energy input.

This table compares different heating methods in terms of their energy efficiency for chemical synthesis.

Development of Environmentally Benign Catalytic Systems

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and selectivity, often under milder conditions, and can be used in smaller quantities than stoichiometric reagents. organic-chemistry.org The development of environmentally benign catalysts for the synthesis of this compound is an active area of interest.

For Fischer esterification, traditional homogeneous acid catalysts like sulfuric acid are effective but difficult to separate from the reaction mixture and cannot be easily reused, leading to waste. nrochemistry.com A greener approach is the use of solid acid catalysts. These materials, such as zeolites, sulfonated resins (like Nafion), or functionalized silica, are easily filtered off at the end of the reaction and can often be regenerated and reused for multiple cycles. organic-chemistry.orgmdpi.comsarpublication.com For example, a phenolsulfonic acid-formaldehyde (PSF) resin has been shown to be a highly efficient and reusable catalyst for the esterification of fatty acids without the need for a solvent. organic-chemistry.org

In the context of Claisen-type condensations, which traditionally use stoichiometric amounts of strong bases like sodium ethoxide or potassium t-butoxide, the development of catalytic methods is a significant goal. libretexts.orgwikipedia.org While truly catalytic Claisen condensations are challenging due to the thermodynamics of the reaction, research into more efficient and recyclable base catalysts is ongoing.

Recent advancements in catalysis have also seen the development of novel nanocatalysts. For instance, a copper-based catalyst with a unique nanostructure has been shown to be highly efficient and reusable for certain organic reactions in water, eliminating the need for organic solvents and harsh conditions. dst.gov.in The application of such innovative catalytic systems to the synthesis of this compound could offer substantial environmental benefits.

Table 4: Comparison of Catalytic Systems for Esterification

Catalyst Type Example(s) Advantages Disadvantages
Homogeneous Acid Sulfuric Acid, p-Toluenesulfonic acid High activity, low cost. nrochemistry.com Difficult to separate, corrosive, not reusable. organic-chemistry.org
Heterogeneous/Solid Acid Zeolites, Nafion, Sulfonated Resins Easily separable, reusable, less corrosive. organic-chemistry.orgmdpi.comsarpublication.com May have lower activity than homogeneous catalysts.
Lewis Acids Hafnium(IV) and Zirconium(IV) salts High activity, can be water-tolerant. organic-chemistry.org Cost and toxicity of the metal can be a concern.
Biocatalysts (Enzymes) Lipases High selectivity, mild reaction conditions. Can be expensive, may have limited stability.

This interactive table compares different types of catalysts used in esterification reactions based on their green chemistry attributes.

Emerging Research Avenues and Future Directions for Ethyl 2,3 Diphenylbutanoate

Discovery of Novel Derivatization and Transformation Reactions

The functional groups of ethyl 2,3-diphenylbutanoate—the ethyl ester and the diphenylalkane backbone—offer several handles for chemical modification. Future research will likely focus on exploring these transformations to create a library of novel compounds with diverse properties.

Key areas of investigation include:

Ester Group Modifications: The ethyl ester is a primary site for derivatization. Standard transformations such as hydrolysis to the corresponding carboxylic acid (2,3-diphenylbutanoic acid) can be explored under various conditions to optimize yield and prevent side reactions. This acid can then serve as a versatile intermediate for producing a range of derivatives, including amides, acid chlorides, and other esters with more complex alcohol moieties. Furthermore, the reduction of the ester group using reagents like lithium aluminum hydride would yield the corresponding primary alcohol, 2,3-diphenylbutan-1-ol, opening another avenue for derivatization.

Reactions on the Alkane Backbone: The C-H bonds of the butane (B89635) chain are generally unreactive. However, the development of advanced C-H activation methodologies could enable the direct functionalization of the backbone, introducing new substituents and complexity. The benzylic positions, in particular, might be susceptible to radical reactions, although selectivity could be a significant challenge due to the steric crowding from the phenyl groups.

Aromatic Ring Functionalization: The two phenyl rings are amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The steric hindrance imposed by the bulky alkyl chain and the other phenyl group will heavily influence the regioselectivity (ortho, meta, para) of these substitutions. Understanding and controlling this selectivity will be a key research challenge, potentially leading to derivatives with unique electronic and steric properties.

Transformation Type Reagents/Conditions Potential Product Research Focus
Ester HydrolysisNaOH or LiOH in aq. alcohol2,3-Diphenylbutanoic acidOptimization of reaction conditions to maximize yield and purity.
Ester ReductionLithium aluminum hydride (LiAlH4) in ether2,3-Diphenylbutan-1-olSelective reduction without affecting the aromatic rings.
Amide Formation2,3-Diphenylbutanoic acid, amine, coupling agent (e.g., DCC, EDC)N-substituted 2,3-diphenylbutanamidesCreation of a diverse amide library for biological screening.
Electrophilic SubstitutionHNO3/H2SO4 or Br2/FeBr3Nitro- or bromo-substituted derivativesInvestigating the directing effects of the alkyl substituent and steric hindrance on regioselectivity.

Development of Advanced Analytical Techniques for Characterization

The presence of two adjacent stereocenters in this compound results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise characterization and separation of these isomers are critical for understanding their chemical and biological properties. Future research will leverage sophisticated analytical techniques to meet this challenge.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-Orbitrap MS provide highly accurate mass measurements, confirming the elemental composition of the parent molecule and its derivatives. mzcloud.org Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing structural information about the connectivity of the atoms. mzcloud.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are essential for basic structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are required to unambiguously assign all proton and carbon signals, especially in complex derivatives. frontiersin.org Nuclear Overhauser Effect (NOE) experiments can provide crucial information about the relative stereochemistry (syn vs. anti) of the two phenyl groups.

Chiral Chromatography: The separation and quantification of the individual enantiomers and diastereomers are paramount. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using chiral stationary phases (CSPs) is the gold standard for this purpose. Future work will involve developing and optimizing chiral methods to achieve baseline separation of all four stereoisomers, allowing for accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

Analytical Technique Purpose Key Information Obtained
High-Resolution Mass Spectrometry (HRMS)Confirm elemental composition and fragmentation patterns.Accurate mass, molecular formula, structural fragments. mzcloud.org
2D NMR Spectroscopy (COSY, HSQC, NOE)Determine detailed chemical structure and relative stereochemistry.Proton-proton and proton-carbon correlations, spatial proximity of atoms. frontiersin.org
Chiral HPLC/GCSeparate and quantify individual stereoisomers.Enantiomeric excess (ee), diastereomeric ratio (dr), absolute configuration (with standards).

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Controlling the stereochemical outcome is one of the most significant challenges in synthesizing this compound. Chemoenzymatic and biocatalytic methods offer unparalleled selectivity and are a major avenue for future research. nih.gov These approaches use enzymes to catalyze key stereodetermining steps, often under mild and environmentally friendly conditions. researchgate.net

Potential strategies include:

Asymmetric Reduction of Precursors: A highly promising route involves the asymmetric reduction of an unsaturated precursor, such as ethyl 2,3-diphenylbut-2-enoate. Ene-reductases (ERs) are enzymes known to reduce C=C double bonds with high stereoselectivity, which could be used to set both chiral centers simultaneously. researchgate.net Alternatively, the reduction of a keto-ester precursor, like ethyl 3-oxo-2,4-diphenylbutanoate, using stereocomplementary ketoreductases (KREDs) could provide access to specific diastereomers. researchgate.net

Enzymatic Kinetic Resolution: A racemic mixture of this compound can be resolved using enzymes, most commonly lipases. frontiersin.orgmdpi.com For example, a lipase (B570770) like Candida antarctica Lipase B (CAL-B) could selectively hydrolyze one enantiomer to its corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer from the acid product. By screening different enzymes and reaction conditions, it may be possible to resolve all stereoisomers.

Enzyme Class Potential Application Precursor/Substrate Expected Outcome
Ene-Reductases (ERs)Asymmetric reduction of C=C bondEthyl 2,3-diphenylbut-2-enoateStereoselective formation of (2R,3R) or (2S,3S) isomers. researchgate.net
Ketoreductases (KREDs)Asymmetric reduction of C=O bondEthyl 3-oxo-2,4-diphenylbutanoateAccess to specific hydroxy-ester diastereomers. researchgate.net
Lipases (e.g., CAL-B)Kinetic resolution via hydrolysis or transesterificationRacemic this compoundSeparation of enantiomers. mdpi.com
Transaminases (TAs)Asymmetric synthesis of amino-analogsKeto-precursorsSynthesis of chiral amino-analogs of the target compound. nih.gov

Integration with Flow Chemistry and Continuous Manufacturing Technologies

To move from laboratory-scale synthesis to efficient and scalable production, the integration of flow chemistry presents a significant opportunity. Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for automation and scale-up. beilstein-journals.org

Future research in this area will focus on:

Developing Continuous Synthesis Protocols: Key bond-forming reactions in the synthesis of this compound, such as a Grignard or Wittig reaction to form the carbon backbone, can be translated from batch to flow. This allows for precise control over reaction time and temperature, minimizing the formation of byproducts.

In-line Purification and Analysis: Flow systems can be coupled directly with purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., IR, HPLC). This enables a seamless process from starting materials to the purified product, reducing manual handling and improving efficiency.

Safety and Scalability: Many organic reactions are highly exothermic or involve hazardous reagents. The small reactor volumes in flow chemistry mitigate these risks, allowing reactions to be performed safely at temperatures and pressures that would be dangerous in large batch reactors. beilstein-journals.org This inherent safety facilitates straightforward scaling by extending the operation time or by using multiple reactors in parallel ("numbering-up").

The application of these emerging research avenues will not only deepen the fundamental understanding of the chemistry of this compound but also establish new, efficient, and sustainable methodologies applicable to a wide range of other complex chiral molecules.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Ethyl 2,3-diphenylbutanoate with high yield and purity?

  • Methodological Answer :

  • Step 1 : Optimize esterification conditions using acid catalysis (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) to promote the reaction between 2,3-diphenylbutanoic acid and ethanol.
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track ester carbonyl formation (~1740 cm⁻¹) .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity using melting point analysis and HPLC (≥98% purity threshold).
  • Data Table :
ParameterOptimal Condition
CatalystH₂SO₄ (0.5 mol%)
SolventToluene (reflux)
Reaction Time12–24 hours
Yield75–85% (literature benchmarks)

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for ester ethoxy group signals (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.2–7.5 ppm, multiplet) .
  • ¹³C NMR : Confirm ester carbonyl at ~170 ppm and aromatic carbons (110–150 ppm).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 282.1 (C₁₈H₁₈O₂). High-resolution MS (HRMS) ensures exact mass matches theoretical (282.1256).
  • IR : Ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹) .

Q. What are common pitfalls in purifying this compound, and how can they be addressed?

  • Methodological Answer :

  • Issue 1 : Co-elution of unreacted acid or alcohol.
  • Solution : Pre-purify via acid-base extraction (e.g., NaHCO₃ wash to remove residual acid).
  • Issue 2 : Low recrystallization yield due to solubility challenges.
  • Solution : Use mixed solvents (ethanol/water) with slow cooling to optimize crystal growth.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Cross-validate using multiple techniques (e.g., 2D NMR like COSY, HSQC to assign overlapping signals).
  • Step 2 : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts or IR vibrations) .
  • Step 3 : Collaborate with specialized labs for X-ray crystallography to unambiguously confirm stereochemistry.

Q. What advanced strategies can elucidate the reaction mechanism of this compound in catalytic processes?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis or in situ Raman spectroscopy to monitor intermediate formation.
  • Isotope Labeling : Introduce ¹³C or ²H labels in the ethoxy group to track bond cleavage/formation via MS or NMR.
  • Computational Modeling : Perform DFT studies (e.g., Gaussian) to map energy barriers for acid-catalyzed esterification pathways.

Q. How can environmental impacts of this compound synthesis be systematically assessed?

  • Methodological Answer :

  • Life Cycle Assessment (LCA) : Quantify waste generation, energy use, and solvent toxicity using tools like SimaPro .
  • Green Chemistry Metrics : Calculate atom economy (target: >80%), E-factor (target: <5), and process mass intensity (PMI).
  • Table :
MetricFormulaTarget Value
Atom Economy(MW product / Σ MW reactants) × 100≥80%
E-Factor(kg waste / kg product)<5

Q. What methodologies are effective for studying the stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts .
  • Mechanistic Probes : Use radical scavengers (e.g., BHT) or pH buffers to isolate hydrolysis vs. oxidation pathways.

Methodological Resources

  • Literature Review : Prioritize conceptual papers (37% prevalence) and multiple case studies (26%) for hypothesis-driven experimental design .
  • Data Validation : Cross-reference CAS registry data (e.g., 40497-11-8 for analogous esters) and ACS-certified protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.